

An In-Depth Technical Guide to 1-Stearoyl-3-oleoyl-rac-glycerol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Stearo-1-olein

Cat. No.: B1142537

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-stearoyl-3-oleoyl-rac-glycerol, a diacylglycerol (DAG) of significant interest in various scientific and industrial fields. Due to the ambiguity of the term "**3-Stearo-1-olein**," this document focuses on the well-characterized and commercially available 1-stearoyl-3-oleoyl-rac-glycerol (CAS 18266-27-8), which is a prime candidate for this nomenclature. This guide covers its chemical structure, physical properties, relevant signaling pathways, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Formula

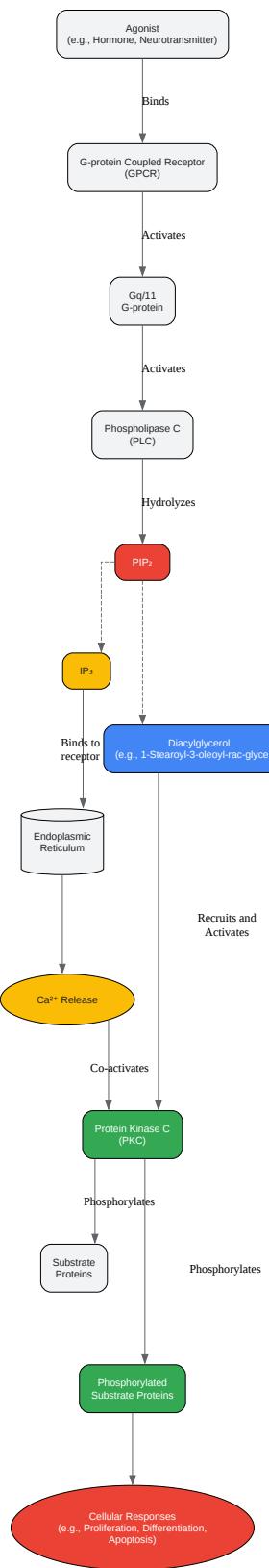
1-Stearoyl-3-oleoyl-rac-glycerol is a diacylglycerol composed of a glycerol backbone esterified with stearic acid at the sn-1 position and oleic acid at the sn-3 position. The "rac-" prefix indicates a racemic mixture of the two possible enantiomers.

Chemical Formula: C₃₉H₇₄O₅[\[1\]](#)

Molecular Weight: 623.0 g/mol [\[1\]](#)

Synonyms: DG(18:0/0:0/18:1), 1-Stearin-3-Olein[\[1\]](#)

Structure:


Physicochemical Properties

A summary of the key quantitative data for 1-stearoyl-3-oleoyl-rac-glycerol is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₃₉ H ₇₄ O ₅	[1]
Molecular Weight	623.0 g/mol	[1]
Physical State	Solid	[1]
Purity	≥98%	[1]
Solubility	DMF: 10 mg/ml	[1]
Ethanol: 10 mg/ml	[1]	
Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml	[1]	

Diacylglycerol Signaling Pathway

Diacylglycerols, such as 1-stearoyl-3-oleoyl-rac-glycerol, are critical second messengers in various cellular signaling cascades. One of the most prominent pathways involves the activation of Protein Kinase C (PKC). This pathway is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), generating DAG and inositol trisphosphate (IP₃). DAG then recruits and activates PKC at the cell membrane, leading to the phosphorylation of downstream target proteins and a cascade of cellular responses.

[Click to download full resolution via product page](#)

Caption: Diacylglycerol signaling pathway illustrating the activation of Protein Kinase C.

Experimental Protocols

Enzymatic Synthesis of 1-Stearoyl-3-oleoyl-rac-glycerol

This protocol is adapted from general methods for the enzymatic synthesis of 1,3-diacylglycerols.

Materials:

- Glycerol ($\geq 99\%$ purity)
- Stearic Acid ($\geq 98\%$ purity)
- Oleic Acid ($\geq 98\%$ purity)
- Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)
- Solvent-free reaction system or a suitable organic solvent (e.g., hexane)
- Vacuum pump
- Reaction vessel with temperature and stirring control

Procedure:

- **Reactant Preparation:** In the reaction vessel, combine glycerol, stearic acid, and oleic acid. For the synthesis of 1-stearoyl-3-oleoyl-rac-glycerol, a molar ratio of 1:1:1 (glycerol:stearic acid:oleic acid) is a logical starting point, though optimization may be required.
- **Enzyme Addition:** Add the immobilized lipase to the reactant mixture. A typical enzyme load is 5-10% (w/w) of the total reactants.
- **Reaction Conditions:**
 - **Temperature:** Maintain the reaction temperature at a point where all reactants are in a liquid state but not so high as to denature the enzyme. For stearic and oleic acids, a temperature range of 60-70°C is generally suitable.
 - **Stirring:** Continuously stir the mixture to ensure proper mixing and mass transfer.

- Water Removal: To drive the esterification reaction forward, continuously remove the water produced. This can be achieved by applying a vacuum (e.g., 3-5 mmHg) to the reaction vessel.[2][3]
- Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the composition using a suitable method, such as HPLC or GC (see section 4.3).
- Reaction Termination and Enzyme Recovery: Once the desired conversion is reached, stop the reaction by cooling the mixture and filtering to recover the immobilized lipase for potential reuse.
- Purification: The product mixture will contain unreacted starting materials, monoglycerides, and potentially some triglycerides. Purification can be achieved by molecular distillation or column chromatography.

Purification by Column Chromatography

Materials:

- Silica gel (for column chromatography)
- Solvents: Hexane, Diethyl Ether, Ethyl Acetate, Chloroform, Acetone, Methanol (all HPLC grade)
- Glass chromatography column
- Fraction collector

Procedure:

- Column Packing: Prepare a slurry of silica gel in hexane and pack it into the chromatography column.
- Sample Loading: Dissolve the crude reaction product in a minimal amount of a non-polar solvent like hexane or chloroform and load it onto the column.

- **Elution:** Elute the column with a gradient of solvents of increasing polarity. A typical elution sequence could be:
 - Hexane: To elute unreacted fatty acids and any triglycerides.
 - Hexane:Diethyl Ether (e.g., 90:10 to 70:30 v/v): To elute the diacylglycerol fraction.
 - Chloroform:Methanol (e.g., 95:5 v/v): To elute monoglycerides and remaining polar compounds.
- **Fraction Collection and Analysis:** Collect fractions and analyze them by TLC or HPLC to identify those containing the pure 1-stearoyl-3-oleoyl-rac-glycerol.
- **Solvent Evaporation:** Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of diacylglycerol isomers.

Instrumentation:

- HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

- Isocratic elution with 100% acetonitrile is often effective for separating DAG isomers.[\[4\]](#)
- A gradient elution with a mixture of acetonitrile and isopropanol may also be used for more complex mixtures.

Procedure:

- **Sample Preparation:** Dissolve a known amount of the sample in the mobile phase or a compatible solvent.

- Injection: Inject the sample onto the HPLC column.
- Detection:
 - UV Detection: Set the detector to 205 nm for the detection of the ester carbonyl group.[\[4\]](#)
 - ELSD: This detector can be used for universal detection of non-volatile analytes.
- Quantification: Create a calibration curve using a standard of known concentration to quantify the amount of 1-stearoyl-3-oleoyl-rac-glycerol in the sample. The elution order of different DAG species is dependent on their fatty acid composition and positional isomerism.[\[4\]](#)

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from synthesis to analysis of 1-stearoyl-3-oleoyl-rac-glycerol.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and analysis of 1-stearoyl-3-oleoyl-rac-glycerol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]

- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Stearoyl-3-oleoyl-rac-glycerol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1142537#3-stearo-1-olein-structure-and-chemical-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com